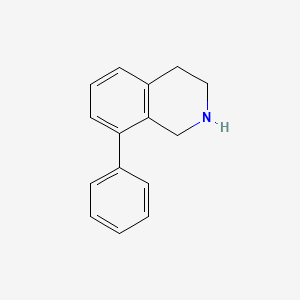

8-Phenyl-1,2,3,4-tetrahydroisoquinoline

Description

Structural Classification and Significance of the Tetrahydroisoquinoline Heterocyclic Core in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a bicyclic heterocyclic system consisting of a benzene (B151609) ring fused to a saturated piperidine (B6355638) ring. This structural motif is a key component of a large family of isoquinoline (B145761) alkaloids and has been identified as a "privileged scaffold" in medicinal chemistry. researchgate.netnuph.edu.ua This designation is due to its ability to bind to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. ontosight.ai

The significance of the THIQ core lies in its rigid, yet three-dimensional, structure which allows for the precise spatial orientation of substituent groups. This is crucial for specific interactions with biological macromolecules such as enzymes and receptors. The nitrogen atom at position 2 can act as a hydrogen bond acceptor or can be substituted to modulate the compound's physicochemical properties, such as its basicity and lipophilicity. Furthermore, the aromatic ring and the saturated heterocyclic ring offer multiple points for chemical modification, enabling the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile.

The diverse biological activities associated with the THIQ nucleus are extensive and include anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. ontosight.ai This versatility has made the THIQ scaffold a cornerstone in the development of numerous therapeutic agents.

Rationale for Academic Research on Substituted Tetrahydroisoquinolines, with Specific Emphasis on C-Aryl Analogues like 8-Phenyl-1,2,3,4-tetrahydroisoquinoline

The academic pursuit of substituted tetrahydroisoquinolines is driven by the quest to discover new therapeutic agents with improved efficacy and safety profiles. By strategically modifying the core THIQ structure, researchers can explore the structure-activity relationships (SAR) and develop compounds with enhanced biological activities.

The substitution of an aryl group, particularly at the C-8 position of the tetrahydroisoquinoline ring system to form compounds like this compound, is of significant interest for several reasons. The introduction of a phenyl group at this position can profoundly influence the molecule's conformational preferences and its electronic properties. This can lead to enhanced binding affinity for specific biological targets.

Historical Context of Tetrahydroisoquinoline Research Leading to Investigation of Substituted Analogues

The history of tetrahydroisoquinoline research dates back to the early 20th century with the discovery of classical synthetic methods that enabled the construction of the core heterocyclic system. Two of the most seminal reactions in this field are the Pictet-Spengler and the Bischler-Napieralski reactions.

The Pictet-Spengler reaction , first reported in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring. This reaction has been instrumental in the synthesis of a vast number of THIQ-containing natural products and pharmaceuticals.

The Bischler-Napieralski reaction , discovered in 1893, is another cornerstone in isoquinoline synthesis. It involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, typically a phosphorus oxychloride, to form a 3,4-dihydroisoquinoline, which can then be readily reduced to the corresponding tetrahydroisoquinoline.

Initially, research focused on the isolation and synthesis of naturally occurring THIQ alkaloids. As synthetic methodologies advanced, the focus expanded to the preparation of novel, non-natural analogues with modified substitution patterns. This shift was driven by the desire to understand the structure-activity relationships and to develop compounds with improved therapeutic properties. The investigation of C-aryl substituted analogues, such as this compound, is a direct outcome of this evolution in synthetic and medicinal chemistry, allowing for a more systematic exploration of the chemical space around this privileged scaffold.

While specific detailed research findings and extensive biological activity data for this compound itself are not widely published in publicly available literature, the synthesis of its derivatives and related 8-aryl compounds has been reported. For instance, the synthesis of various 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones has been described, with characterization data provided for these more complex structures.

Table 1: Synthesis and Characterization of Selected 8-Aryl-Tetrahydroisoquinoline Derivatives

| Compound | Aryl Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 5a | 4-chlorophenyl | 86 | 192-193 |

| 5e | 4-nitrophenyl | 87 | 220-222 |

| 5g | 4-chlorophenyl | 84 | 191-193 |

Data from the synthesis of 7-acetyl-8-aryl-3-(N-arylcarbamoyl-methylsulfanyl)-4-cyano-1,6-dimethyl-6-hydroxy-8-phenyl-5,6,7,8-tetrahydroisoquinolines.

Furthermore, studies on other substituted tetrahydroisoquinolines have demonstrated their potential as anticancer agents, with reported IC50 values against various cell lines.

Table 2: In Vitro Antiproliferative Activity of Selected Tetrahydroisoquinoline Derivatives

| Compound | MCF-7 IC50 (µg/mL) | Ishikawa IC50 (µg/mL) |

|---|---|---|

| 6a | 0.63 | 0.23 |

| 6b | 0.93 | 0.21 |

| 6d | 0.43 | 0.01 |

| 6j | 0.7 | 0.02 |

| Tamoxifen (Reference) | 5.14 | 4.55 |

Data from a study on N-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzamide derivatives.

These findings for related compounds underscore the therapeutic potential of the 8-aryl-tetrahydroisoquinoline scaffold and provide a strong rationale for further investigation into the specific biological properties of this compound.

Structure

3D Structure

Properties

Molecular Formula |

C15H15N |

|---|---|

Molecular Weight |

209.29 g/mol |

IUPAC Name |

8-phenyl-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C15H15N/c1-2-5-12(6-3-1)14-8-4-7-13-9-10-16-11-15(13)14/h1-8,16H,9-11H2 |

InChI Key |

MELFXSDLADDYAB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2=C1C=CC=C2C3=CC=CC=C3 |

Origin of Product |

United States |

Structure Activity Relationship Sar and Rational Design of 8 Phenyl 1,2,3,4 Tetrahydroisoquinoline Analogues

Influence of Phenyl Group Position and Substitution on Biological Activity

The location of the aryl substituent on the tetrahydroisoquinoline framework is a critical determinant of its interaction with biological targets. The orientation of this group in three-dimensional space dictates the binding affinity and selectivity, leading to distinct pharmacological profiles for different positional isomers.

Comparative Analysis of Aryl Group Position (e.g., 8-Phenyl vs. 1-Phenyl) and Its Impact on Pharmacological Profile

The substitution position of the phenyl ring on the THIQ scaffold fundamentally alters the molecule's shape and electronic distribution, leading to engagement with different biological targets. While both 1-phenyl and 8-phenyl THIQ derivatives have demonstrated significant bioactivity, their pharmacological profiles are distinct.

1-Phenyl-1,2,3,4-tetrahydroisoquinoline analogues are well-studied and have been particularly prominent in the development of ligands for dopamine receptors. doi.orgacs.org For instance, certain 1-aryl-6,7-dihydroxy THIQ derivatives show significant affinity for the D2 receptor, with one analogue featuring a thiomethyl group on the 1-phenyl ring being the most active reported to date. doi.org Other studies have explored 1-phenyl-THIQs as tubulin polymerization inhibitors for anticancer applications, with the substitution pattern on the 1-phenyl ring, such as a 3'-hydroxy and 4'-methoxy substitution, being optimal for bioactivity. nih.gov The (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline enantiomer, in particular, has been utilized as a key intermediate in the synthesis of Solifenacin and investigated for its potential to inhibit dopamine β-hydroxylase. chemicalbook.comhsppharma.com

Steric and Electronic Effects of Substituents on the Phenyl Ring in Acaricidal Activity and Other Biological Effects

The biological activity of phenyl-substituted THIQs can be finely tuned by introducing various substituents onto the phenyl ring. These modifications exert steric and electronic effects that modulate the compound's affinity and efficacy.

A notable example is the structure-activity relationship of 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines as acaricidal agents. nih.govdntb.gov.ua In this series, the nature and position of substituents on the N-phenyl ring have a significant impact on acaricidal potency against Psoroptes cuniculi. nih.gov

Key findings include:

Positional Isomerism: For halogen and trifluoromethyl substituents, the order of activity was generally ortho > meta > para. This highlights a strong steric dependence, where the substituent's position relative to the THIQ core influences the optimal binding conformation. nih.gov

Electronic Effects: Electron-withdrawing groups such as fluoro (F), chloro (Cl), bromo (Br), and trifluoromethyl (CF3) at the 2'-(ortho) position of the N-phenyl ring markedly enhanced acaricidal activity. nih.govdntb.gov.ua

Enhanced Potency: The 2'-fluoro substituted analogue demonstrated the strongest activity, with a 50% lethal concentration (LC50) value of 0.2421 µg/mL, comparable to the commercial acaricide ivermectin. nih.gov

The following table summarizes the effect of N-phenyl substitution on acaricidal activity.

| Compound ID | N-Phenyl Substituent | Activity Level | Reference |

| 1 | 2'-F | Strongest Activity (LC50 = 0.2421 µg/mL) | nih.gov |

| 2 | 3'-F | High Activity | nih.gov |

| 5 | 2'-Cl | High Activity | nih.gov |

| 8 | 2'-Br | High Activity | nih.gov |

| 17 | 2'-CF3 | High Activity | nih.gov |

| 24 | Unsubstituted | Lower Activity | nih.gov |

Similarly, in the context of 1-aryl-THIQ derivatives with dopaminergic activity, substituents on the 1-phenyl group influence receptor affinity and selectivity. For instance, analogues with different substituents at the para position of the 1-aryl group showed similar activity for the D1 receptor, while some improved their activity against the D2 receptor. doi.org

Structure-Activity Profiles Related to Tetrahydroisoquinoline Ring Substituents

Modifications to the core THIQ ring, both at the nitrogen atom and at various carbon positions, are crucial for optimizing biological activity, target selectivity, and pharmacokinetic properties.

Impact of N-Substituents on Biological Function and Target Selectivity

The nitrogen atom at the 2-position of the THIQ ring is a common site for modification, and the nature of the N-substituent can have a profound effect on the molecule's biological function.

In the development of inhibitors of 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), an N-4'-chlorophenyl substitution was found to be favorable for activity. bath.ac.uknih.gov For a series of 5,8-disubstituted THIQs designed as inhibitors of Mycobacterium tuberculosis, an N-methylpiperazine group was identified as the preferred 8-substituent, but the linker to the nitrogen at position 2 also played a critical role. nih.gov Linkers such as –CH2– or –CONH– were more effective than –CO– or –COCH2–, suggesting that the positioning of a terminal aromatic ring relative to the core, dictated by the N-substituent, is important for target binding. nih.gov

Effects of Substituents at Saturated (C-1, C-3, C-4) and Aromatic (C-5, C-6, C-7) Ring Positions on Activity

Substitutions at both the saturated and aromatic portions of the THIQ ring are critical for modulating bioactivity.

C-1 Position: Lipophilic substitutions at the C-1 position have been shown to be favorable for 17β-HSD1 inhibitory activity. bath.ac.uknih.gov In the development of orexin-1 receptor antagonists, an optimally substituted benzyl group at the C-1 position was found to be a requirement for activity. researchgate.net Furthermore, 1,1-dialkyl-substituted THIQs have been investigated for various effects, including dopamine D2 receptor-blocking activity. mdpi.comnih.gov

C-3 and C-4 Positions: The introduction of rigid substituents at the C-3 position of the THIQ ring has been shown to favor subtype selectivity in PDE4 inhibitors. nuph.edu.ua Lipophilic groups at the C-4 position were also found to be beneficial for 17β-HSD1 inhibition. bath.ac.uknih.gov

Aromatic Ring (C-5, C-6, C-7, C-8):

C-5: In antitubercular THIQs, large substituents like a benzyl group at the C-5 position were well-tolerated. nih.gov

C-6 and C-7: The substitution pattern at these positions is crucial for many activities. A 6-hydroxyl group was favorable for 17β-HSD1 inhibitors. bath.ac.uknih.gov For dopamine receptor ligands, 6,7-dihydroxy substitution is a common feature. doi.org The nature of linking groups at the C-7 position also proved important for antitubercular activity, indicating that this position is key for orienting side chains towards their binding pockets. nih.gov

C-8: As discussed, an 8-phenyl group is associated with antidepressant activity. nih.gov In antitubercular agents, the 8-position was substituted with groups like N-methylpiperazine via a linker, highlighting its importance for activity. nih.gov

The following table summarizes the effects of various THIQ ring substitutions on different biological targets.

| Position | Substituent/Feature | Biological Target/Activity | Reference |

| N-2 | 4'-chlorophenyl | 17β-HSD1 Inhibition | bath.ac.uknih.gov |

| C-1 | Lipophilic groups | 17β-HSD1 Inhibition | bath.ac.uknih.gov |

| C-1 | Benzyl group | Orexin-1 Antagonism | researchgate.net |

| C-3 | Rigid substituents | PDE4 Inhibition (Selectivity) | nuph.edu.ua |

| C-5 | Large groups (e.g., Benzyl) | Antitubercular Activity | nih.gov |

| C-6 | Hydroxyl group | 17β-HSD1 Inhibition | bath.ac.uknih.gov |

| C-6, C-7 | Dihydroxy | Dopamine Receptor Affinity | doi.org |

| C-8 | Phenyl group | Antidepressant Activity | nih.gov |

Stereochemical Considerations in Structure-Activity Relationships

Chirality plays a pivotal role in the biological activity of THIQ analogues, as stereoisomers can exhibit significantly different potencies, selectivities, and metabolic profiles. The C-1 position of the THIQ ring is a common stereocenter, especially in 1-substituted derivatives.

The asymmetric synthesis of THIQ derivatives is of great importance because different enantiomers can have distinct interactions with chiral biological targets like receptors and enzymes. nih.gov For example, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline was identified as a potent anticonvulsant, highlighting the stereospecificity of this activity. nih.gov The development of drugs like Solifenacin, which is based on the (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline core, further emphasizes the critical need to control stereochemistry for achieving the desired therapeutic effect. hsppharma.com The differential positioning of substituents in three-dimensional space by each enantiomer leads to varied binding affinities and, consequently, different pharmacological outcomes.

Impact of Chirality and Enantiomeric Purity on Receptor Binding and Enzyme Inhibition

The stereochemical configuration of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives plays a pivotal role in their interaction with biological targets, often leading to significant differences in receptor binding affinity and enzyme inhibition between enantiomers. The chirality introduced at the C1 position of 1-substituted-1,2,3,4-tetrahydroisoquinolines is frequently vital for their biological activities. nih.govwvu.edu

A notable example of enantioselectivity is observed in the binding of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex. nih.gov In a study evaluating a series of these compounds, the (S)-configured enantiomers consistently demonstrated higher affinity than their (R)-counterparts. nih.gov This highlights the importance of the three-dimensional arrangement of the molecule for optimal interaction with the receptor's binding pocket.

Similarly, the anticonvulsant activity of 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been shown to be stereospecific, with the (+)-enantiomer being the most effective. mdpi.com This underscores that for certain biological activities, a specific stereoisomer is predominantly responsible for the observed therapeutic effect.

While direct research on the 8-phenyl substituted series is limited, the principles of stereoselectivity observed in closely related 1-aryl-tetrahydroisoquinolines provide a strong basis for inferring the importance of chirality in this subclass as well. The synthesis and evaluation of 1-phenyl-3,4-dihydroisoquinoline (B1582135) and 1-phenyl-1,2,3,4-tetrahydroisoquinoline analogues as tubulin polymerization inhibitors also suggest that stereochemistry is a key determinant of bioactivity. nih.gov

Table 1: Enantioselectivity of 1-Aryl-1,2,3,4-tetrahydroisoquinoline Analogues This table is representative of the importance of chirality in the broader class of 1-aryl-THIQs due to limited specific data on 8-phenyl analogues.

| Compound | Enantiomer | Target | Activity (Ki) | Enantiomeric Ratio (R/S) |

|---|---|---|---|---|

| 1-(2-methylphenyl)-8-methyl-THIQ | (S) | NMDA Receptor | 0.0374 µM | ~90 |

| 1-(2-methylphenyl)-8-methyl-THIQ | (R) | NMDA Receptor | 3.33 µM | ~90 |

Computational Approaches to SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to investigate SAR, predict molecular interactions, and assess the pharmacokinetic profiles of novel compounds.

Integration of Molecular Docking for Ligand-Target Interaction Analysis in SAR Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into the binding mode and affinity. nih.gov This method is instrumental in understanding the SAR of 8-phenyl-1,2,3,4-tetrahydroisoquinoline analogues by visualizing their interactions with the amino acid residues in the active site of a biological target. nih.gov

For instance, in the development of tetrahydroisoquinoline derivatives as anti-angiogenesis and anti-cancer agents, molecular docking studies revealed that active compounds exhibited high binding affinity with KRas and VEGF ligands. nih.gov These studies showed that specific interactions, such as hydrogen bonding between the carbonyl oxygen of the ligand and the hydroxyl groups of amino acid residues like THR 74, were crucial for activity. nih.gov

Similarly, molecular docking of newly synthesized tetrahydroisoquinoline compounds targeting RET and HSP90 enzymes demonstrated that the binding affinities, represented by the Gibbs free energy (ΔG), correlated with their biological activity. nih.gov For example, compound 8b was shown to bind to the RET enzyme with a binding energy of -6.8 kcal/mol, comparable to the standard alectinib (-7.2 kcal/mol). nih.gov The analysis of these docked poses can elucidate why certain substitutions on the tetrahydroisoquinoline scaffold enhance or diminish activity, thereby guiding the rational design of more potent analogues.

Table 2: Representative Molecular Docking Studies of Tetrahydroisoquinoline Analogues

| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| GM-3-18 | KRas | - | THR 74 |

| GM-3-121 | KRas | - | THR 74 |

| Compound 8b | RET Enzyme | -6.8 | PRO892, VAL892, ARG889, PRO931, LYS893 |

| Compound 3 | HSP90 | -6.8 | - |

Application of In Silico Prediction Tools for Pharmacokinetic and Drug-Likeness Insights Relevant to SAR

For this compound analogues, predictive ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties are a key consideration in their design. nih.gov In the development of novel antidepressant agents based on this scaffold, compounds were selected not only for their significant biological activity but also for their adequate predictive ADME/T profiles. nih.gov

In silico tools can assess various physicochemical properties, such as lipophilicity (LogP), aqueous solubility, and the potential to cross the blood-brain barrier. They can also predict interactions with important metabolic enzymes and transporters. For example, the antibacterial potency of certain compounds can be correlated with their in silico ADMET prediction studies, which can validate their potential for oral bioavailability. nih.gov By integrating these predictions into the SAR analysis, medicinal chemists can prioritize the synthesis of analogues that not only exhibit high potency but also possess the necessary pharmacokinetic properties to be effective therapeutic agents.

Table 3: In Silico Predicted Properties of a Representative this compound Analogue This table is illustrative and based on general capabilities of in silico prediction tools.

| Property | Predicted Value | Implication for Drug-Likeness |

|---|---|---|

| Molecular Weight | < 500 g/mol | Favorable (Lipinski's Rule of Five) |

| LogP | 2-4 | Optimal for membrane permeability and solubility |

| Hydrogen Bond Donors | < 5 | Favorable (Lipinski's Rule of Five) |

| Hydrogen Bond Acceptors | < 10 | Favorable (Lipinski's Rule of Five) |

| Blood-Brain Barrier Penetration | Predicted Positive | Potential for CNS activity |

| CYP450 Inhibition | Predicted Non-inhibitor | Lower potential for drug-drug interactions |

Concluding Perspectives and Future Research Trajectories for 8 Phenyl 1,2,3,4 Tetrahydroisoquinoline

Identification of Novel Therapeutic Niches and Biological Targets for 8-Phenyl-1,2,3,4-tetrahydroisoquinoline and its Analogues

The inherent structural versatility of the THIQ nucleus has enabled its derivatives to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and neuroprotective activities. nih.govresearchgate.nettandfonline.com Future research will likely focus on exploring untapped therapeutic areas and precisely identifying the molecular targets responsible for these effects.

Emerging Therapeutic Applications: While the anticancer potential of THIQ derivatives is well-documented, new therapeutic niches are continuously being explored. tandfonline.com Analogues have shown promise as inhibitors of enzymes crucial for pathogen survival and as modulators of pathways involved in metabolic and inflammatory diseases.

Anticancer Activity: THIQ derivatives have been investigated as inhibitors of several key cancer-related targets. For instance, certain 5,6,7,8-tetrahydroisoquinolines have been identified as potent inhibitors of Dihydrofolate reductase (DHFR) and Cyclin-dependent kinase 2 (CDK2), enzymes critical for cancer cell proliferation. nih.gov Other analogues have demonstrated the ability to inhibit KRas and interfere with tubulin polymerization, both established strategies in oncology. nih.govnih.gov

Hormone-Dependent Cancers: The N-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold has been successfully utilized to design inhibitors of 17β-hydroxysteroid dehydrogenase 1 (HSD17B1). bath.ac.uknih.gov This enzyme is involved in the synthesis of active estrogens, making it a key target for estrogen-dependent diseases like breast and ovarian cancers. bath.ac.uk

Infectious Diseases: The THIQ scaffold has demonstrated potential against various pathogens. nih.gov Analogues have exhibited activity against influenza virus by inhibiting the PA endonuclease enzyme. nih.gov Furthermore, derivatives have shown antibacterial properties against both Gram-positive and Gram-negative bacteria, as well as activity against Mycobacterium tuberculosis. nih.gov

Metastasis and Cell Adhesion: Recent computational studies have highlighted THIQ-containing compounds as potential antagonists for the CD44 receptor. mdpi.com Since CD44's interaction with hyaluronic acid is crucial for cancer metastasis and chemoresistance, these antagonists represent a novel approach to cancer therapy. mdpi.com

Table 1: Selected Biological Targets and Therapeutic Potential of 8-Phenyl-THIQ and Related Analogues

| Biological Target | Therapeutic Area | Key Findings | Reference(s) |

|---|---|---|---|

| Dihydrofolate reductase (DHFR) / Cyclin-dependent kinase 2 (CDK2) | Anticancer | Novel tetrahydroisoquinolines showed potent inhibition, with one compound exhibiting an IC₅₀ of 0.199 µM against DHFR and another an IC₅₀ of 0.149 µM against CDK2. | nih.gov |

| 17β-Hydroxysteroid Dehydrogenase 1 (HSD17B1) | Hormone-Dependent Cancers (e.g., Breast Cancer) | N-phenyl-THIQ derivatives were designed as steroid mimics, with one racemic compound achieving an IC₅₀ of approximately 350 nM. | bath.ac.uknih.govox.ac.uk |

| KRas | Anticancer (Colorectal Cancer) | A THIQ derivative with a 4-chloro substitution on the phenyl ring (GM-3-18) showed significant KRas inhibition with IC₅₀ values ranging from 0.9 µM to 10.7 µM across various colon cancer cell lines. | nih.gov |

| Tubulin Polymerization | Anticancer | 1-Phenyl-3,4-dihydroisoquinoline (B1582135) compounds were identified as potential tubulin polymerization inhibitors. | nih.gov |

| CD44 Hyaluronan-Binding Domain (CD44HAbd) | Anticancer (Metastasis) | In silico studies identified a binding site for THQ-containing compounds, suggesting their potential as allosteric antagonists to block hyaluronic acid binding. | mdpi.com |

| PA Endonuclease | Antiviral (Influenza) | Modified dopamine-based THIQ analogs exhibited potent inhibition of the PA endonuclease, with one compound showing an EC₅₀ of 489.39 nM. | nih.gov |

Development of Advanced Synthetic Methodologies for Structural Diversification and Library Generation

The synthesis of the 8-aryl-THIQ core and its subsequent diversification are crucial for exploring structure-activity relationships (SAR) and generating libraries for high-throughput screening. acs.org While classical methods like the Pictet-Spengler and Bischler-Napieralski reactions are foundational for creating the THIQ core, modern synthetic chemistry offers more advanced and efficient strategies. nih.govrsc.orgorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling: The Suzuki cross-coupling reaction has been effectively used to introduce the aryl group at the C8 position of the isoquinoline (B145761) ring system, providing a direct route to 8-arylisoquinoline derivatives. acs.org Further advancements include the direct ortho-arylation of 3,4-dihydroisoquinolones via Pd-catalyzed C-H bond activation, which serves as a powerful method for synthesizing 8-aryl-1,2,3,4-tetrahydroisoquinolines. acs.org

Multicomponent Reactions (MCRs): MCRs are highly efficient for generating molecular diversity from simple starting materials in a single step. rsc.org Various THIQ derivatives, including 8-aryl substituted analogues, have been synthesized using MCRs, often proceeding through a sequence of reactions like Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization. rsc.org This approach allows for the rapid creation of libraries of structurally diverse compounds. rsc.org

Asymmetric Synthesis: Given the importance of stereochemistry in biological activity, the development of asymmetric syntheses for chiral THIQs is a major area of research. mdpi.com Strategies include transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation of dihydroisoquinolines, which provide enantiopure THIQs with high efficiency and enantioselectivity. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate classical reactions like the Pictet-Spengler and Bischler-Napieralski cyclizations, allowing for the rapid production of THIQ libraries. nih.govorganic-chemistry.org For example, a microwave-assisted Pictet-Spengler reaction yielded a 1-substituted THIQ in 98% yield in just 15 minutes. nih.gov

Table 2: Advanced Synthetic Methodologies for 8-Phenyl-THIQ and Analogues

| Synthetic Methodology | Description | Advantages | Reference(s) |

|---|---|---|---|

| Pd-Catalyzed C-H Arylation | Direct introduction of an aryl group at the C8 position of the isoquinolone core via C-H bond activation. | High atom economy, direct functionalization of the core structure. | acs.org |

| Multicomponent Reactions (MCRs) | One-pot synthesis combining three or more starting materials to build complex molecules. | High efficiency, structural diversity, rapid library generation. | rsc.org |

| Asymmetric Hydrogenation | Use of chiral transition-metal catalysts (e.g., Rhodium, Ruthenium) to reduce dihydroisoquinolines to enantiomerically enriched THIQs. | Access to specific stereoisomers, high enantioselectivity. | mdpi.com |

Integration of Computational and Experimental Approaches for Rational Design and Optimization of this compound Derivatives

The synergy between computational chemistry and experimental synthesis is revolutionizing drug discovery. nih.gov For the 8-Phenyl-THIQ scaffold, this integrated approach allows for the rational design of new derivatives with enhanced potency and selectivity, while also providing insights into their mechanism of action at a molecular level.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, molecular docking can be used to predict the binding modes of potential THIQ inhibitors. nih.govnih.gov This information helps in understanding SAR and guides the design of new analogues with improved binding affinity. For example, docking studies were used to elucidate the binding mode of a 1-phenyl-3,4-dihydroisoquinoline derivative to tubulin, explaining its bioactivity. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target's crystal structure, ligand-based methods are employed. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been developed for tetrahydroquinoline inhibitors. mdpi.com These models can predict the biological activity of newly designed compounds and provide visual contour maps that highlight which structural modifications are likely to improve potency. mdpi.com

Virtual Screening and Cheminformatics: Computational techniques can be used to screen large virtual libraries of THIQ-containing molecules to identify promising candidates for synthesis and testing. mdpi.comnih.gov By analyzing crystal structures of targets like the CD44HAbd, researchers have identified a conserved binding mode for THQ-containing fragments, which was then used to create a pharmacophore model for screening a large virtual library, leading to the identification of novel antagonist candidates. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, assessing the stability of the binding pose predicted by docking and helping to refine the understanding of key interactions. mdpi.com This method was used to confirm the stable binding of newly designed THQ-based CD44 antagonists. mdpi.com

The iterative cycle of computational design, chemical synthesis, and biological evaluation accelerates the optimization process, leading to the development of more effective and specific therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 8-phenyl-1,2,3,4-tetrahydroisoquinoline, and how do they differ in methodology?

The synthesis typically involves four key steps: (1) preparation of substituted phenylalanine, (2) tetrahydroisoquinoline ring closure, (3) N-phenylethylation using 2-phenylethyl bromide, and (4) decarbonylation/cyclization to form iminium salts . A simplified alternative method starts with phenethylamine, proceeding through acetylation, PPA-mediated cyclization, and potassium borohydride reduction, achieving fewer byproducts and lower costs . Key distinctions include the choice of cyclization agents (e.g., PPA vs. POCl₃) and the use of reductive vs. electrophilic steps.

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

¹H-NMR is essential for confirming regiochemistry and substituent effects, particularly for methyl groups and aromatic protons . X-ray crystallography resolves stereochemical ambiguities, as demonstrated in derivatives like 6-amino-2-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile, where bond lengths and angles validate cyclization patterns . Mass spectrometry and IR spectroscopy further corroborate molecular weight and functional groups.

Q. How are substituents introduced at the 8-position, and what challenges arise in regioselectivity?

Electrophilic aromatic substitution (EAS) during cyclization is the primary method, influenced by directing groups on the phenyl ring. For example, electron-donating groups (e.g., methoxy) enhance para-substitution, while steric hindrance from bulky groups may shift regioselectivity . Competing pathways can be mitigated by optimizing reaction temperature and catalyst loading (e.g., using BF₃·Et₂O for iminium salt stabilization) .

Advanced Research Questions

Q. How can conflicting yields or purity data in cyclization steps be systematically addressed?

Discrepancies often stem from competing reaction mechanisms (e.g., Friedel-Crafts vs. Bischler-Nepieralski pathways). To resolve this:

- Vary acid catalysts (e.g., PPA vs. polyphosphoric acid) to favor specific intermediates .

- Monitor reaction progress via TLC or in-situ NMR to identify side products.

- Use computational modeling (DFT) to predict activation barriers for competing pathways .

Q. What strategies validate the biological activity of 8-phenyl-THIQ derivatives against conflicting literature reports?

- Dose-response profiling : Test compounds across a wide concentration range (nM–µM) to identify non-linear effects.

- Target specificity assays : Use kinase profiling panels or receptor-binding studies to rule off-target effects .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., 6,7-dimethoxy or 8-aminophenyl groups) to correlate activity with electronic/steric properties .

Q. How can stereochemical outcomes in THIQ derivatives be controlled during synthesis?

- Chiral auxiliaries : Use (S)- or (R)-phenethylamine precursors to enforce enantioselectivity, as seen in (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis (>98% enantiomeric excess) .

- Asymmetric catalysis : Employ palladium-catalyzed cyclizations with chiral ligands (e.g., BINAP) for axial chirality .

- Crystallization-induced resolution : Separate diastereomers via fractional crystallization using tartaric acid derivatives .

Q. What experimental design principles apply to developing bifunctional THIQ analogs?

- Scaffold modularity : Incorporate pharmacophores (e.g., amine or carbonyl groups) at positions 4 and 8 to enable dual-target engagement .

- Cross-coupling reactions : Use Suzuki-Miyaura or Ullmann couplings to attach aryl/heteroaryl groups without disrupting the tetrahydroisoquinoline core .

- In silico screening : Prioritize analogs with balanced LogP (1.8–3.0) and polar surface area (<60 Ų) for optimal membrane permeability .

Methodological Considerations

Q. How are safety hazards (e.g., toxicity) incorporated into experimental protocols for THIQ derivatives?

- Risk assessment : Reference SDS data for acute oral toxicity (e.g., LD₅₀ > 300 mg/kg) and skin irritation potential (H315/H319) .

- Mitigation : Use closed-system reactors for volatile intermediates (e.g., 2-phenylethyl bromide) and conduct reactions in fume hoods with PPE (nitrile gloves, lab coats) .

- Waste disposal : Neutralize acidic byproducts (e.g., HBr) with sodium bicarbonate before aqueous disposal .

Q. What computational tools predict the reactivity of 8-phenyl-THIQ in electrophilic substitutions?

- DFT calculations : Map Fukui indices to identify nucleophilic sites (e.g., C-5 vs. C-7 positions) .

- Molecular dynamics (MD) : Simulate solvent effects on cyclization transition states (e.g., toluene vs. DMF) .

- Machine learning : Train models on existing THIQ datasets to forecast yields based on substituent Hammett parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.